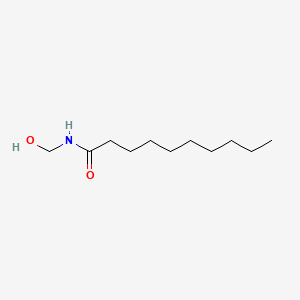

N-(Hydroxymethyl)decanamide

Description

Properties

CAS No. |

62331-77-5 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-(hydroxymethyl)decanamide |

InChI |

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-11(14)12-10-13/h13H,2-10H2,1H3,(H,12,14) |

InChI Key |

SWOOKKQLYUQUDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NCO |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxymethyl Decanamide and Its Structural Analogs

Conventional Chemical Synthesis Pathways

Traditional chemical synthesis provides foundational routes to N-(Hydroxymethyl)decanamide, often relying on well-established reaction mechanisms. These pathways, while effective, can sometimes require harsh conditions or lack the selectivity seen in more advanced methods.

Direct Amidation Reactions (e.g., Coupling of Acids and Amines)

The most straightforward conceptual approach to forming this compound is the direct condensation of decanoic acid and a suitable amine precursor. However, the direct reaction between a carboxylic acid and an amine is often challenging because the acidic and basic components readily form a stable ammonium (B1175870) salt, which resists further reaction. sciepub.comsciepub.com

To overcome this, the reaction typically requires high temperatures to drive off water and shift the equilibrium towards the amide product. mdpi.com An alternative strategy involves the use of activating agents or catalysts. Boric acid, for instance, can catalyze direct amidation by reacting with the carboxylic acid to form a mixed anhydride. sciepub.comsciepub.com This intermediate is a more potent acylating agent and reacts with the amine to form the desired amide, regenerating the boric acid catalyst in the process. sciepub.comsciepub.com While effective, these methods can be energy-intensive and may not be suitable for sensitive substrates. Other coupling agents like carbodiimides (e.g., DCC, EDC) are also commonly used to activate the carboxylic acid, but these stoichiometric reagents generate significant waste. sciepub.comsciepub.com

Reductive Approaches for Hydroxymethyl Formation

Reductive amination offers an alternative pathway for synthesizing N-alkylated amides. masterorganicchemistry.comorganic-chemistry.org This method involves the reaction of an amide with an aldehyde, such as formaldehyde (B43269), to form an N-acyliminium ion intermediate. This intermediate is then reduced in situ to yield the N-alkylated product. masterorganicchemistry.com For the synthesis of this compound, this would entail the reaction of decanamide (B1670024) with formaldehyde.

The success of this one-pot reaction hinges on the use of a reducing agent that is selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org These mild reducing agents avoid the undesired reduction of the aldehyde, preventing the formation of byproducts and allowing for high yields of the target N-alkylated amide. masterorganicchemistry.com This approach avoids the problems of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com

Another reductive strategy involves the acylation of an amine followed by reduction of the resulting amide. For instance, an amine can be acylated to form a secondary amide, which is then reduced with a powerful reducing agent like lithium aluminum hydride (LAH) to yield the corresponding amine. youtube.com This multi-step process can offer better control compared to direct alkylation. youtube.com

N-Alkylation and Subsequent Hydroxylation Strategies

The most direct method for introducing the hydroxymethyl group onto the amide nitrogen is through N-hydroxymethylation. This reaction is typically achieved by treating an amide with an excess of formaldehyde in the presence of a base catalyst, such as potassium carbonate. nih.gov The reaction proceeds via the nucleophilic attack of the amide nitrogen on the carbonyl carbon of formaldehyde. A study on the synthesis of N-Hydroxymethyl-nicotinamide demonstrated that this condensation reaction can produce good yields (72.4%) when conducted in a boiling water bath for one hour. nih.gov This method is straightforward and utilizes readily available reagents. nih.govmdpi.comresearchgate.net

A related but more complex approach is the "borrowing hydrogen" or transfer hydrogenation methodology. nih.gov In this catalytic cycle, an alcohol is first dehydrogenated to form an aldehyde in situ. This aldehyde then condenses with the amide, and the resulting intermediate is hydrogenated by the catalyst, which returns the borrowed hydrogen. nih.gov This process generates water as the only byproduct, making it an atom-economical and environmentally friendly strategy for N-alkylation. rsc.orgresearchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry has seen a shift towards greener and more selective methods. Chemoenzymatic techniques, in particular, leverage the high selectivity of enzymes to perform specific chemical transformations under mild conditions.

Chemoenzymatic Catalysis (e.g., Lipase-Mediated Transformations)

Enzymes, particularly lipases, have emerged as powerful biocatalysts for amide bond formation. nih.gov Lipases, such as the widely used immobilized Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the amidation of carboxylic acids or their esters with amines under mild, non-aqueous conditions. nih.govnih.gov These enzymatic methods are prized for their high regio- and chemoselectivity, which is especially valuable when working with molecules that have multiple functional groups. nih.govnih.gov

The lipase-catalyzed synthesis of N-acyl amino alcohols is a well-documented application that showcases the utility of this approach. nih.govgoogle.com The reaction avoids the need for harsh conditions or wasteful coupling agents, and purification of the product is often simplified. nih.gov For example, a study on the selective amidation of phenylglycinol found that Novozym 435 (an immobilized form of CALB) provided excellent regioselectivity for the N-acyl group, achieving a yield of 89.41% in a solvent-free system. nih.gov This highlights the potential of lipases as a green and efficient alternative to traditional chemical methods for producing compounds structurally similar to this compound. nih.gov

Chemoselective N-Acylation Protocols (e.g., from 5-Hydroxymethylfurfurylamine)

A significant challenge in synthesizing molecules with multiple reactive sites, such as amino alcohols, is achieving selective modification of one functional group while leaving others intact. Chemoenzymatic methods excel in this area. A prime example is the chemoselective N-acylation of 5-Hydroxymethylfurfurylamine (HMFA), a structural analog containing both a primary amine and a primary alcohol.

Studies have demonstrated that immobilized Candida antarctica lipase B (CALB), under brand names like Novozym 435, is an ideal biocatalyst for this transformation. nih.govnih.govacs.org By carefully controlling the stoichiometry of the acyl donor (e.g., a nonactivated ester), the enzyme can selectively acylate the more nucleophilic amine group, leaving the hydroxyl group untouched. nih.govacs.org This protocol allows for the synthesis of a variety of hydroxy amides in high yields under mild reaction conditions, often without the need for chromatographic purification. nih.govnih.gov

The reaction's efficiency is maintained even at high substrate concentrations, making it scalable and sustainable. nih.govnih.gov This high degree of chemoselectivity, demonstrated with HMFA, provides a strong proof-of-concept for the synthesis of this compound, where the challenge of selective N-acylation over potential O-acylation is paramount.

| Acyl Donor (Ester) | Enzyme | Solvent | Substrate Conc. (mM) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Ethyl Acetate (B1210297) | Novozym 435 (CALB) | 2-MeTHF | 100 | 22 | >99 |

| Ethyl Propionate | Novozym 435 (CALB) | 2-MeTHF | 100 | 22 | >99 |

| Ethyl Butyrate | Novozym 435 (CALB) | 2-MeTHF | 100 | 22 | >99 |

| Ethyl Decanoate | Novozym 435 (CALB) | 2-MeTHF | 100 | 22 | >99 |

| Ethyl Methoxyacetate | EziG-CALB | 2-MeTHF | 100 | 22 | >99 |

| Ethyl Acetate | Novozym 435 (CALB) | 2-MeTHF | 1000 (1M) | 22 | >99 |

Strategic Control of O-Protection

In the synthesis of N-(hydroxymethyl) amides, the hydroxyl group may require protection to prevent unwanted side reactions during subsequent transformations. The choice of a protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal.

One potential protecting group for the hydroxyl moiety is the 9-phenyl-9-fluorenyl (PhF) group. acs.org This protecting group can be introduced chemoselectively to primary alcohols in the presence of secondary alcohols. acs.org The introduction of the PhF group can be achieved under mild conditions, for example, by reacting the alcohol with 9-chloro-9-phenylfluorene in the presence of a base like N-methylmorpholine (NMM) and a silver salt such as silver nitrate (B79036) (AgNO₃). acs.org

The synthesis of N-protected 1-aminomethylphosphonium salts from N-hydroxymethyl derivatives is another context where the hydroxyl group's reactivity is managed. mdpi.com In a two-step methodology, the first step involves the hydroxymethylation of an amide with formaldehyde or paraformaldehyde. mdpi.com The resulting N-hydroxymethyl derivative is then reacted with a triarylphosphonium salt to substitute the hydroxyl group. mdpi.com While this specific reaction targets the hydroxyl group for substitution rather than protection, it highlights the accessibility and reactivity of the hydroxyl group in N-hydroxymethyl amides, underscoring the need for protection in syntheses where this group should be retained.

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| Silyl ethers (e.g., tert-Butyldimethylsilyl) | TBDMS | TBDMSCl, imidazole | TBAF, HF, AcOH |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C |

| Tetrahydropyranyl ether | THP | Dihydropyran, p-TsOH | Aqueous acid |

| 9-Phenyl-9-fluorenyl | PhF | PhFCl, NMM, AgNO₃ | Mild acid |

Table 1. Examples of Protecting Groups for Hydroxyl Functions.

Enzymatic Reaction Parameter Optimization (e.g., acyl donor concentration, substrate concentration)

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for amide bond formation. Lipases are commonly employed for this purpose. The efficiency of enzymatic amidation is highly dependent on various reaction parameters, including the nature of the acyl donor, substrate concentrations, enzyme concentration, temperature, and solvent.

A sustainable method for direct amide synthesis has been developed using Candida antarctica lipase B (CALB) as the biocatalyst. nih.gov In this system, the optimization of substrate concentration was shown to be a key factor. For the reaction between a carboxylic acid and an amine, increasing the initial substrate concentration from 46 mM to 920 mM was investigated. nih.gov While higher concentrations led to a decrease in the initial reaction rate, significant amide formation was still observed after 60 minutes. nih.gov The optimal conditions for a range of amidation reactions were found to be a substrate concentration of 920 mM, 50 mg of CALB, in cyclopentyl methyl ether (CPME) as a solvent at 60 °C, achieving excellent conversions (>92%) and yields (>90%) within 90 minutes for 28 different amides. nih.gov

The choice of acyl donor is also critical. In a study on the enzymatic synthesis of fatty acid amides, fatty acid methyl esters (FAMEs) derived from various microbial lipids were used as acyl donors. nih.gov The reaction was catalyzed by immobilized Candida rugosa lipase. nih.gov The ratio of the acyl donor (FAMEs) to the amine (ethylene diamine) was optimized. A FAME:amine ratio of 1:5 resulted in 100% conversion within 24 hours. nih.gov This demonstrates that a significant excess of the amine substrate can drive the reaction to completion.

The following table summarizes the effect of acyl donor and substrate concentration on the enzymatic synthesis of amides, which can be extrapolated to the synthesis of this compound.

| Enzyme | Acyl Donor | Amine | Acyl Donor Conc. | Substrate Ratio (Donor:Amine) | Conversion/Yield | Reference |

| Candida antarctica lipase B (CALB) | Benzoic Acid | Benzylamine | 920 mM | 1:1 | >99% Conversion | nih.gov |

| Candida antarctica lipase B (CALB) | Phenylacetic Acid | Benzylamine | 920 mM | 1:1 | >99% Conversion | nih.gov |

| Candida rugosa lipase | Olive Oil FAMEs | Ethylene Diamine | Not specified | 1:5 | 100% Conversion | nih.gov |

| Candida rugosa lipase | C. echinulata FAMEs | Ethylene Diamine | Not specified | 1:5 | High Conversion | nih.gov |

Table 2. Optimization of Acyl Donor and Substrate Concentration in Enzymatic Amide Synthesis.

Mechanochemical Reaction Development for Amide Bond Formation

Mechanochemistry, which involves inducing chemical reactions by mechanical force, has emerged as a powerful, solvent-free technique for organic synthesis. nih.gov Ball milling is a common mechanochemical method for amide bond formation. acs.orgresearchgate.net

The synthesis of primary amides from esters has been successfully achieved using mechanochemical ball milling. acs.orgresearchgate.net In this method, an ester is milled with a source of ammonia, such as calcium nitride (Ca₃N₂), in the presence of a catalyst like indium(III) chloride (InCl₃) and a small amount of a liquid additive (liquid-assisted grinding, LAG), such as ethanol. acs.orgresearchgate.net This approach is compatible with a variety of functional groups, including halogens, acetals, and thioethers. acs.orgresearchgate.net

For the synthesis of amides from carboxylic acids and amines, various coupling reagents can be employed under mechanochemical conditions. nih.govresearchgate.net One effective system is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) with ethyl acetate as the LAG additive. researchgate.net This method has been shown to be tolerant of unprotected hydroxyl groups in the carboxylic acid, which is particularly relevant for the synthesis of this compound from decanoic acid and a suitable aminomethanol (B12090428) precursor. researchgate.net Yields for the synthesis of amides from a range of hydroxycarboxylic acids using this method were reported to be between 76% and 94%. researchgate.net

Below is a table summarizing the results of mechanochemical amide synthesis for various substrates, illustrating the general applicability of this method.

| Carboxylic Acid/Ester | Amine/Ammonia Source | Coupling Reagent/Catalyst | Conditions | Yield | Reference |

| Methyl Benzoate | Ca₃N₂ | InCl₃ | 90 min, 30 Hz | 91% | acs.orgresearchgate.net |

| Ethyl 4-chlorobenzoate | Ca₃N₂ | InCl₃ | 90 min, 30 Hz | 93% | acs.orgresearchgate.net |

| 4-(Hydroxymethyl)benzoic acid | 3-Amino-4-methylpyridine | EDC·HCl | Not specified | 94% | researchgate.net |

| N-Boc-serine | 3-Amino-4-methylpyridine | EDC·HCl | Not specified | 80% | researchgate.net |

Table 3. Examples of Mechanochemical Amide Bond Formation.

Structural Derivatization and Analog Development

Design Principles for N-(Hydroxymethyl)decanamide Analogs

The design of this compound analogs is guided by principles aimed at modulating the compound's physicochemical properties and biological activity. Key strategies involve modifications to the hydrophilic head group and the lipophilic acyl chain.

Synthesis and Characterization of Specific Derivatives

Building upon the foundational design principles, researchers have synthesized and characterized a variety of this compound derivatives. The following sections detail the synthesis and key characteristics of several notable classes of these analogs.

Furan-2-ylmethyl Decanamide (B1670024) Derivatives

Derivatives incorporating a furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, have been explored for their potential biological activities. The synthesis of N-(furan-2-ylmethyl)decanamide typically involves the amidation of decanoyl chloride with furfurylamine (B118560) (furan-2-ylmethanamine).

Synthesis: A general synthetic route begins with the conversion of decanoic acid to its more reactive acid chloride derivative, decanoyl chloride, often using a chlorinating agent like thionyl chloride. Subsequently, the decanoyl chloride is reacted with furfurylamine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction towards the formation of the amide bond.

Characterization: The resulting N-(furan-2-ylmethyl)decanamide can be characterized using standard spectroscopic techniques.

Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the N-H stretching of the amide group (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and vibrations associated with the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would reveal signals corresponding to the protons of the furan ring, the methylene (B1212753) bridge connecting the furan to the amide nitrogen, the α-methylene group of the decanoyl chain, the long alkyl chain, and the amide proton.

¹³C NMR would show resonances for the carbonyl carbon of the amide, the carbons of the furan ring, and the carbons of the decanoyl chain.

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the synthesized compound.

Table 1: Spectroscopic Data for a Representative N-(furan-2-ylmethyl)decanamide Derivative

| Technique | Key Features |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch) |

| ¹H NMR (δ, ppm) | Signals for furan protons, -CH₂-NH-, -NH-C=O, alkyl chain |

| ¹³C NMR (δ, ppm) | Resonances for amide carbonyl, furan carbons, alkyl chain carbons |

| MS (m/z) | [M+H]⁺ corresponding to the molecular weight |

Thiadiazole-Containing Decanamide Analogs

Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. The incorporation of a thiadiazole moiety into a decanamide structure can impart a range of biological activities. The synthesis of these analogs often involves the formation of the thiadiazole ring from a decanoic acid derivative or the coupling of a pre-formed thiadiazole with a decanoyl chain.

Synthesis: One common approach involves the reaction of decanoic acid hydrazide with a thiocarbonyl compound, such as carbon disulfide, in the presence of a base, followed by cyclization to form a 1,3,4-thiadiazole (B1197879) ring. The resulting thiadiazole can then be further functionalized. Alternatively, an amino-thiadiazole can be acylated with decanoyl chloride to form the desired decanamide derivative. For example, 2-amino-1,3,4-thiadiazole (B1665364) can be reacted with decanoyl chloride in an inert solvent with a base to yield N-(1,3,4-thiadiazol-2-yl)decanamide.

Characterization: The characterization of thiadiazole-containing decanamide analogs relies on similar spectroscopic methods as described for the furan derivatives.

IR Spectroscopy: Will show characteristic amide N-H and C=O stretching bands, along with vibrations characteristic of the C=N and C-S bonds within the thiadiazole ring.

NMR Spectroscopy:

¹H NMR will display signals for the protons on the thiadiazole ring (if any), the amide proton, and the protons of the decanoyl chain.

¹³C NMR will show distinct signals for the carbons of the thiadiazole ring and the carbonyl and alkyl carbons of the decanamide moiety.

Mass Spectrometry: Confirms the molecular weight and provides information about the fragmentation pattern, which can help in structural elucidation.

Table 2: General Characterization Data for Thiadiazole-Containing Decanamide Analogs

| Technique | Expected Features |

| IR (cm⁻¹) | Amide N-H and C=O stretches, C=N and C-S ring vibrations |

| ¹H NMR (δ, ppm) | Thiadiazole ring protons, amide proton, decanoyl chain protons |

| ¹³C NMR (δ, ppm) | Thiadiazole ring carbons, amide carbonyl, decanoyl chain carbons |

| MS (m/z) | Molecular ion peak corresponding to the expected mass |

Branched-Chain and Substituted Hydroxymethyl Amides (e.g., K6PC-5 type)

The introduction of branching and additional functional groups onto the core structure of this compound can lead to compounds with unique properties. A notable example is K6PC-5, chemically named N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxodecanamide. nih.govijabbr.com This compound features a branched alkyl chain and a dihydroxyisopropyl group in place of the hydroxymethyl group.

Synthesis and Characterization of K6PC-5: The synthesis of K6PC-5 is a multi-step process that involves the creation of the branched and functionalized decanamide backbone. nih.gov The characterization of this complex molecule requires a comprehensive analytical approach.

¹H and ¹³C NMR Spectroscopy: Are essential for confirming the complex branched structure, including the presence of the hexyl branch at the C2 position, the keto group at the C3 position, and the 1,3-dihydroxyisopropyl head group.

Mass Spectrometry: Is used to verify the molecular weight and can provide structural information through fragmentation analysis.

Purity Assessment: Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity of the final compound.

Table 3: Structural Features and Characterization of K6PC-5

| Structural Feature | Description | Characterization Method |

| Head Group | N-(1,3-dihydroxyisopropyl) | NMR, MS |

| Acyl Chain | 2-hexyl-3-oxodecanoyl | NMR, MS |

| Chemical Name | N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxodecanamide | - |

| Purity | High purity required for biological assays | HPLC |

Peptide-Derived Hydroxymethyl Decanamides

Conjugating amino acids or short peptides to a decanoic acid backbone represents another strategy for creating novel this compound analogs. These peptide-drug conjugates (PDCs) can exhibit enhanced cell permeability, target specificity, and modified pharmacokinetic profiles.

Synthesis: The synthesis of these conjugates typically involves standard peptide coupling chemistry. A protected amino acid or peptide with a free amine group can be coupled to decanoic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). The hydroxymethyl functionality can be introduced either before or after the peptide coupling, for instance, by using a serine residue or by modifying the N-terminus of the peptide. For example, N-n-decanoyl-L-valine and N-n-decanoyl-L-leucine have been synthesized by reacting the respective amino acids with decanoyl chloride.

Characterization: The characterization of these peptide conjugates requires a combination of analytical techniques.

NMR Spectroscopy: Is used to confirm the presence of both the decanoyl chain and the specific amino acid residues.

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Is crucial for determining the precise molecular weight of the conjugate and confirming the successful coupling.

HPLC: Is used for purification and to assess the purity of the final product.

Amino Acid Analysis: Can be performed to confirm the amino acid composition of the peptide portion of the conjugate.

Table 4: Synthesis and Characterization of Peptide-Derived Decanamides

| Aspect | Details |

| Synthesis Method | Amide bond formation between decanoic acid and an amino acid/peptide using coupling agents (e.g., DCC, EDCI). |

| Purification | Reversed-phase High-Performance Liquid Chromatography (RP-HPLC). |

| Characterization | NMR, Mass Spectrometry, Amino Acid Analysis. |

| Example Conjugates | N-decanoyl-L-valine, N-decanoyl-L-leucine. |

Molecular and Cellular Biological Functions in Vitro Investigations

Modulation of Intracellular Signaling Networks

Scientific literature available through comprehensive searches does not currently provide specific evidence on the direct effects of N-(Hydroxymethyl)decanamide on key intracellular signaling networks.

Antimicrobial Efficacy

While various amides and fatty acid derivatives have been investigated for their antimicrobial properties, specific data on the efficacy of this compound is not available.

Broader Antimicrobial Spectrum InvestigationsComprehensive studies detailing a broad antimicrobial spectrum for this compound against various bacterial (Gram-positive and Gram-negative) and fungal strains are not found in the scientific literature. While related compounds like decanoic acid have been shown to possess antibacterial properties, this activity cannot be directly extrapolated to this compound without specific experimental evidence.nih.govThe antimicrobial potential of various amides and natural compounds is an active area of research, but data for this specific compound is lacking.niscpr.res.infrontiersin.orgnih.govresearchgate.net

Information regarding the molecular and cellular biological functions of this compound is not available in publicly accessible research.

Extensive searches for scientific literature detailing the in vitro biological activities of the chemical compound this compound have yielded no specific results for the requested functions. Consequently, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" as per the user's instructions, because the foundational research data for this specific compound does not appear to be available in the public domain.

The user's request specified a detailed article structured around the following outline:

Enzyme Modulation and Target Identification

Inhibition/Activation of Specific Enzymes (e.g., SK1, Des1)

While broader searches on related chemical classes, such as fatty acid amides and N-acyl amides, indicate that compounds with similar structures can exhibit a range of biological activities, the strict instructions to focus solely on this compound and to exclude any information outside this explicit scope prevent the inclusion of such generalized findings. nih.govnih.govwikipedia.org Generating content without specific data would result in speculation and would not meet the required standards of scientific accuracy.

Therefore, the requested article on the molecular and cellular biological functions of this compound cannot be generated.

Structure Activity Relationship Sar Elucidation

Correlative Analysis of Chemical Structure and Biological Activity

A correlative analysis of the chemical structure of N-(Hydroxymethyl)decanamide and its biological activity would typically involve the synthesis and testing of a series of analogs. This process allows researchers to understand how modifications to different parts of the molecule affect its biological function. Key modifications would likely include:

Alteration of the Acyl Chain Length: Shortening or lengthening the ten-carbon (decanoyl) chain would modulate the lipophilicity of the molecule. This, in turn, could affect its ability to cross cell membranes and bind to hydrophobic regions of a target protein. A systematic variation of the chain length would reveal an optimal length for maximal biological activity.

Modification of the Hydroxymethyl Group: Replacing the hydroxyl group with other functional groups, such as a methoxy (B1213986) group (to eliminate hydrogen bond donation), a carboxylic acid (to introduce a negative charge), or an amine (to introduce a positive charge), would elucidate the importance of this group in target binding.

Introduction of Unsaturation or Branching in the Acyl Chain: Incorporating double or triple bonds, or adding alkyl branches to the decanoyl chain, would introduce conformational rigidity and alter the shape of the molecule. These changes can provide insights into the spatial requirements of the binding site.

Without experimental data from such analog studies, a quantitative SAR (QSAR) analysis, which would mathematically correlate physicochemical properties with biological activity, cannot be performed.

Stereochemical Influence on Bioactivity

This compound itself is not a chiral molecule as it does not possess a stereocenter. Therefore, in its parent form, there are no stereoisomers (enantiomers or diastereomers) to consider, and a discussion on the direct stereochemical influence on its bioactivity is not applicable.

However, if analogs of this compound were to be synthesized with chiral centers, for instance, by introducing a substituent on the acyl chain or by modifying the hydroxymethyl group to create a chiral carbon, then stereochemistry would become a critical factor. In such hypothetical chiral analogs, it would be expected that one stereoisomer would exhibit greater biological activity than the other(s). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a ligand.

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to exert a specific biological activity. For this compound, a hypothetical pharmacophore could be defined based on its key chemical features:

A Hydrophobic Feature: Representing the long alkyl chain.

A Hydrogen Bond Donor: Representing the hydroxyl group's -OH.

A Hydrogen Bond Acceptor: Representing the oxygen of the hydroxyl group and the carbonyl oxygen of the amide.

A Hydrogen Bond Donor: Representing the amide N-H (if it participates in binding).

The spatial arrangement of these features would constitute the pharmacophore model.

Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. If this compound were identified as a lead compound, optimization strategies would be guided by the SAR data obtained from analog studies. Key principles would include:

Potency Enhancement: Modifying the structure to maximize interactions with the identified pharmacophoric features of the target.

Selectivity Improvement: Altering the structure to reduce binding to off-target molecules, thereby minimizing potential side effects.

Pharmacokinetic Optimization: Adjusting properties like solubility, metabolic stability, and membrane permeability by modifying the chemical structure.

Without initial biological activity data and SAR studies for this compound, any discussion of pharmacophore identification and lead optimization remains purely theoretical.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of N-(Hydroxymethyl)decanamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals include a triplet from the terminal methyl group (CH₃) of the decyl chain, a broad multiplet for the internal methylene (B1212753) groups ((CH₂)₇), and a triplet for the methylene group adjacent to the carbonyl (α-CH₂). tandfonline.com Critically, the N-hydroxymethyl group gives rise to characteristic signals: a doublet for the N-CH₂ protons, coupled to the adjacent N-H proton, and signals for the amide (N-H) and hydroxyl (O-H) protons, which are often broad and can be exchanged with D₂O. mdpi.comrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is expected to show a signal for the carbonyl carbon (C=O) in the deshielded region of 170-180 ppm. ucalgary.cabhu.ac.in Signals for the decyl chain carbons would appear in the aliphatic region, while the key signal for the N-CH₂-OH carbon would be observed in the range of 50-70 ppm. pdx.edu

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ -(CH₂)₈- | ~0.88 (t) | ~14 |

| CH₃-(C H₂)₇-CH₂- | ~1.26 (m) | ~22-32 |

| -CH₂-C H₂-C(O)- | ~1.62 (quint) | ~25 |

| -C H₂-C(O)NH- | ~2.20 (t) | ~36 |

| -C(O )NH- | - | ~174-177 |

| -NH-C H₂-OH | ~4.8-5.2 (d) | ~60-70 |

| -C(O)NH - | ~6.5-7.5 (br s) | - |

| -CH₂-OH | Variable (br s) | - |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet, quint=quintet, m=multiplet, br=broad.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The spectrum is characterized by several key absorption bands.

The presence of the secondary amide group is confirmed by a strong C=O stretching vibration (Amide I band) around 1640-1650 cm⁻¹ and an N-H in-plane bending vibration (Amide II band) near 1540-1550 cm⁻¹. ucalgary.caspectroscopyonline.com The N-H bond itself gives a stretching peak of medium intensity in the 3370-3170 cm⁻¹ region. spectroscopyonline.com The decyl chain is identified by C-H stretching absorptions between 2850 and 2950 cm⁻¹. ucla.edu A crucial feature for this specific molecule is the hydroxyl group (-OH), which produces a strong, broad absorption band in the 3200-3550 cm⁻¹ range due to hydrogen bonding. specac.com A C-O stretching vibration from the hydroxymethyl group is also expected around 1050 cm⁻¹. specac.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3550 - 3200 | Strong, Broad |

| N-H (Amide) | Stretch | 3370 - 3170 | Medium |

| C-H (Alkane) | Stretch | 2950 - 2850 | Medium to Strong |

| C=O (Amide) | Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H (Amide) | Bend (Amide II) | 1570 - 1515 | Strong |

| C-O (Alcohol) | Stretch | ~1050 | Medium |

Mass Spectrometry (MS and High-Resolution Techniques like ESI-TOF-HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution techniques like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-HRMS) provide highly accurate mass measurements, enabling unambiguous molecular formula determination. rsc.orgarvojournals.org

In positive-ion mode ESI, the molecule is typically observed as the protonated molecular ion, [M+H]⁺. For this compound (C₁₁H₂₃NO₂), the expected monoisotopic mass of the neutral molecule is 201.1729 g/mol , leading to an [M+H]⁺ ion at m/z 202.1802.

Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion, providing structural information. researchgate.netresearchgate.net Common fragmentation pathways for fatty acid amides include the cleavage of the amide bond (N-CO), which can lead to the formation of an acylium ion. nih.govunl.ptrsc.org For this compound, characteristic fragment ions could result from the loss of water ([M+H-H₂O]⁺) or formaldehyde (B43269) ([M+H-CH₂O]⁺) from the N-hydroxymethyl group.

Interactive Data Table: Predicted Mass Spectrometric Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₁H₂₄NO₂⁺ | 202.1802 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₁H₂₃NO₂Na⁺ | 224.1621 | Sodium Adduct |

| [M+H-H₂O]⁺ | C₁₁H₂₂NO⁺ | 184.1696 | Loss of Water |

| [M+H-CH₂O]⁺ | C₁₀H₂₂NO⁺ | 172.1696 | Loss of Formaldehyde |

| [C₁₀H₁₉O]⁺ | C₁₀H₁₉O⁺ | 155.1430 | Decanoyl Acylium Ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. researchgate.net The amide functional group is the principal chromophore in this compound. Simple, non-conjugated amides typically exhibit a weak absorption maximum (λmax) in the range of 210-220 nm. ucalgary.caacs.org This absorption corresponds to the n → π* electronic transition, where a non-bonding electron from the oxygen atom is excited to the antibonding π* orbital of the carbonyl group. ucalgary.ca Due to the lack of extended conjugation in the molecule, no significant absorption is expected in the longer wavelength UV or visible regions of the spectrum. researchgate.netacs.org

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a technique used to separate volatile compounds. Due to the polarity and hydrogen-bonding capacity of the amide and hydroxyl groups, this compound has relatively low volatility and may exhibit poor peak shape or undergo thermal decomposition during GC analysis. researchgate.netresearchgate.net

To overcome these issues, derivatization is often required. researchgate.netcolostate.edu This process modifies the analyte to make it more volatile and thermally stable. youtube.comlibretexts.org Common methods include silylation, which replaces the active hydrogens on the NH and OH groups with a non-polar group like trimethylsilyl (B98337) (TMS). youtube.com

When coupled with a mass spectrometer (GC-MS), the technique allows for both separation and identification. researchgate.net As the derivatized compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used to confirm the identity of the compound, often matching the patterns observed in direct infusion MS analysis. libretexts.org

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. When coupled with Mass Spectrometry (MS), it becomes a powerful tool for structural elucidation and highly sensitive detection. In the context of this compound research, HPLC and HPLC-MS are indispensable for purity assessment, reaction monitoring, and stability studies.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds like this compound. In this technique, the stationary phase is nonpolar (e.g., octadecylsilyl- or C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of this compound and related N-acyl amides, a C18 column is generally effective. The mobile phase composition can be optimized to achieve the desired retention time and resolution. A typical mobile phase might consist of a gradient of acetonitrile in water. To ensure good peak shape and reproducibility, especially for compounds with acidic or basic functionalities, a buffer or an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase.

When interfacing HPLC with a mass spectrometer, it is crucial to use volatile mobile phase additives to avoid contamination of the ion source. Therefore, non-volatile buffers like phosphate (B84403) are replaced with volatile alternatives such as ammonium (B1175870) formate (B1220265) or formic acid. HPLC-MS allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation analysis (MS/MS). Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺.

Detailed Research Findings:

While specific validated methods for this compound are not extensively published, methodologies for structurally similar long-chain N-(hydroxymethyl)alkanamides serve as a strong foundation. For instance, the analysis of N-(hydroxymethyl)octadecanamide utilizes a C18 stationary phase with a mobile phase of acetonitrile and water containing phosphoric acid. For MS compatibility, phosphoric acid is substituted with formic acid. The retention of this compound would be expected to be shorter than its C18 analogue due to its reduced hydrophobicity.

The development of a robust HPLC method would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation from potential impurities or related substances. Method validation, following ICH guidelines, would be essential to ensure the method is suitable for its intended purpose, assessing parameters like linearity, accuracy, precision, specificity, and robustness.

Below are illustrative tables representing typical parameters and results for an HPLC and HPLC-MS analysis of this compound, based on established methods for similar compounds.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical HPLC-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Putative Fragment Structure |

|---|---|---|

| 218.18 [M+H]⁺ | 188.17 | [M+H - CH₂O]⁺ |

| 170.16 | [M+H - CH₂O - H₂O]⁺ |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of compounds. It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture by comparison with standards, and determining the purity of a substance.

For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase. Silica gel is a polar adsorbent, and the separation is based on the principle of adsorption chromatography. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The separation of components in a mixture depends on their differential affinity for the stationary phase and their solubility in the mobile phase.

The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) is often effective. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to optimize the separation and achieve an appropriate retardation factor (Rf) value. The Rf value is defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.

Visualization of the separated spots on the TLC plate is necessary if the compounds are not colored. Since this compound is not UV-active to a significant extent at 254 nm (lacking a strong chromophore), a universal staining reagent is required. Common visualization techniques for such compounds include staining with potassium permanganate (B83412) solution, iodine vapor, or a ceric ammonium molybdate (B1676688) stain followed by gentle heating. These reagents react with the organic compounds to produce colored spots.

Detailed Research Findings:

Specific TLC applications for this compound are not widely documented in peer-reviewed literature. However, methods developed for other N-(hydroxymethyl) amides can be readily adapted. For example, a TLC-densitometric method for N-(hydroxymethyl)nicotinamide utilized silica gel F254 plates with a mobile phase of chloroform-ethanol (2:3, v/v). iitg.ac.in For this compound, a less polar mobile phase would likely be required due to the long alkyl chain. A starting point for method development could be a mixture of hexane and ethyl acetate or chloroform (B151607) and methanol.

The Rf value of this compound would be expected to be higher than that of decanamide (B1670024) due to the presence of the polar hydroxymethyl group, which would have a stronger interaction with the polar silica gel stationary phase. Conversely, its Rf value would be lower than more polar diols or other polyhydroxylated compounds.

The following table provides hypothetical TLC data for this compound and related compounds in different solvent systems, illustrating how TLC can be used for their separation and identification.

Table 3: Hypothetical TLC Rf Values for this compound and Related Compounds on Silica Gel Plates

| Compound | Mobile Phase System A (Hexane:Ethyl Acetate 1:1) | Mobile Phase System B (Chloroform:Methanol 9:1) |

|---|---|---|

| Decanoic Acid | 0.65 | 0.75 |

| Decanamide | 0.50 | 0.60 |

| This compound | 0.40 | 0.50 |

This table illustrates that by selecting an appropriate mobile phase, this compound can be effectively separated from its potential precursors or byproducts.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies (e.g., Density Functional Theory, DFT)

Quantum mechanical (QM) methods are essential for understanding the electronic structure and reactivity of N-(Hydroxymethyl)decanamide. Techniques such as Density Functional Theory (DFT) and other ab initio methods can elucidate molecular properties that are difficult to measure experimentally. nih.govacs.org

Studies on related N-acyl amides and N-(hydroxymethyl)amides have demonstrated the utility of QM calculations. nih.govnih.gov For this compound, DFT calculations can be employed to determine a variety of electronic properties. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is crucial for predicting the molecule's reactivity, stability, and the nature of its intermolecular interactions. For instance, the calculated partial charges on the atoms of the amide and hydroxymethyl groups can indicate sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Furthermore, QM methods are vital for studying enzymatic reactions. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be used to model the hydrolysis of this compound by enzymes like Fatty Acid Amide Hydrolase (FAAH). nih.gov In such a model, the ligand and the key amino acid residues in the enzyme's active site are treated with a high-level QM method, while the rest of the protein is described by a more computationally efficient molecular mechanics force field. This allows for a detailed investigation of the bond-breaking and bond-forming events during the catalytic process. accurateclinic.com

Table 1: Potential Applications of Quantum Mechanical Studies on this compound

| Computational Method | Target Property/Application | Insights Gained |

| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO energies, electrostatic potential) | Reactivity, stability, sites for intermolecular interactions. |

| Ab Initio Methods | Bond lengths, bond angles, torsional angles | Accurate molecular geometry and conformational preferences. |

| QM/MM | Enzyme-ligand interaction and reaction mechanism (e.g., with FAAH) | Detailed understanding of catalysis, transition state stabilization. |

Molecular Modeling and Geometry Optimization

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, a key aspect of molecular modeling is geometry optimization, which aims to find the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation.

Computational studies on a series of N-(hydroxymethyl)amides using the Modified Neglect of Diatomic Overlap (MNDO) semi-empirical method, which shows favorable comparison with ab initio calculations, predicted specific geometric features. nih.gov The ground state structures of these molecules were found to have pyramidal nitrogen atoms and adopt an s-Z conformation. nih.gov This suggests that this compound likely shares these conformational characteristics, where the s-Z conformation refers to the arrangement around the partial double bond of the amide group.

Geometry optimization calculations can also predict key structural parameters such as bond lengths and angles. A notable finding from studies on related N-(hydroxymethyl)amides is a correlation between the calculated N-CH2OH bond length and the compound's half-life under physiological conditions. nih.gov This highlights how theoretical calculations of molecular geometry can provide valuable insights into a compound's chemical stability and potential biological activity. nih.gov

Table 2: Predicted Geometric Features of N-(Hydroxymethyl)amides

| Geometric Feature | Prediction | Computational Method |

| Nitrogen Atom Geometry | Pyramidal | MNDO |

| Amide Conformation | s-Z Conformation | MNDO |

| Correlation | N-CH2OH bond length correlates with half-life | MNDO |

Molecular Docking and Ligand-Enzyme Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. tandfonline.com For this compound, a likely biological target is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the hydrolysis of various fatty acid amides. nih.gov Docking simulations can provide a model of how this compound fits into the FAAH active site.

The process involves placing the flexible ligand into the binding pocket of the rigid or flexible receptor and calculating the binding affinity using a scoring function. This allows for the identification of the most stable binding pose and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. ebi.ac.uknih.gov

Studies involving the docking of various inhibitors and substrates into the active site of human FAAH (hFAAH) have identified several key amino acid residues crucial for binding. These include Phe192, Ile238, Leu380, Phe381, and Leu404, which form a hydrophobic binding channel for the acyl chain of the ligand. ebi.ac.uk The catalytic triad (B1167595) (Ser241, Ser217, Lys142) is located at the end of this channel. researchgate.net It is expected that the decanamide (B1670024) tail of this compound would occupy this hydrophobic channel, while the polar N-(hydroxymethyl) headgroup would interact with residues near the catalytic site. Analyzing these interactions is crucial for understanding the compound's potential as a FAAH substrate or inhibitor. nih.gov

Table 3: Key FAAH Active Site Residues for Ligand Interaction

| Residue | Location/Role in Binding | Reference |

| Ser241, Ser217, Lys142 | Catalytic Triad | researchgate.net |

| Phe192, Ile238, Leu380 | Hydrophobic Binding Channel | ebi.ac.uk |

| Phe381, Leu404 | Hydrophobic Binding Channel | ebi.ac.uk |

Advanced Computational Simulations (e.g., Molecular Dynamics, Product-Based Transition-State Modeling, PBTSM)

While molecular docking provides a static picture of the ligand-enzyme interaction, advanced simulations are needed to explore the dynamic nature of this process. researchgate.net

Molecular Dynamics (MD) Simulations MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. acs.org An MD simulation of the this compound-FAAH complex, starting from a docked pose, can provide insights into the stability of the binding mode, the flexibility of the ligand and protein, and the role of solvent molecules. rsc.orgblogspot.com Such simulations can reveal conformational changes in the enzyme upon ligand binding and can be used to calculate binding free energies more accurately than docking alone. rsc.org Studies on FAAH with other ligands have used MD to confirm the stability of docked poses and to understand the molecular basis of inhibition. ebi.ac.ukblogspot.com

Modeling Hydrolysis and Transition States The enzymatic hydrolysis of an amide bond by a serine hydrolase like FAAH proceeds through a specific reaction mechanism involving the formation of a tetrahedral transition state. Computational methods can be used to model this entire catalytic process. While the specific term "Product-Based Transition-State Modeling" is not widely cited, the underlying principle involves studying the transition state of a reaction.

Using QM/MM simulations, the reaction pathway for the hydrolysis of this compound can be mapped. This involves identifying the transition state structure for the nucleophilic attack of the catalytic serine (Ser241) on the amide carbonyl carbon. accurateclinic.com By calculating the energy barrier (activation energy) for this step, researchers can predict the rate of the reaction. These computational approaches are invaluable for understanding how the enzyme stabilizes the transition state and accelerates the hydrolysis of fatty acid amides like this compound. accurateclinic.com

Crystallographic Research and Solid State Structural Analysis

X-ray Diffraction Studies for Molecular and Crystal Structures

There are no published X-ray diffraction studies specifically for N-(Hydroxymethyl)decanamide. This means that fundamental crystallographic data, which would be presented in a table format, is not available. Such data would typically include:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Molecules per Unit Cell (Z): This indicates the number of molecules of the compound contained within a single unit cell.

Without experimental single-crystal or powder X-ray diffraction data, these crucial parameters for this compound are unknown.

Analysis of Intermolecular Interactions

A detailed analysis of the intermolecular interactions in the solid state of this compound, such as hydrogen bonding and van der Waals forces, is contingent upon knowledge of its crystal structure. The presence of both a hydroxyl (-OH) group and an amide (-NH-C=O) group suggests that this compound has the potential to form a robust network of hydrogen bonds.

The hydrogen bond donors in the molecule are the hydroxyl hydrogen and the amide nitrogen hydrogen. The potential hydrogen bond acceptors are the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amide group. The specific nature of the hydrogen bonding network, including bond distances and angles, can only be determined through detailed crystallographic analysis.

Crystal Packing and Polymorphism Investigation

The manner in which molecules of this compound are arranged in a crystal lattice, known as crystal packing, is currently uncharacterized. Understanding the crystal packing is essential for predicting and explaining the physical properties of the solid material.

Furthermore, no studies have been published regarding the potential polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. The investigation into whether this compound can form multiple polymorphs has not been undertaken or at least has not been reported in the peer-reviewed literature.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways and Kinetics (e.g., Ready Biodegradability)

Biodegradation is a key process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms. The "ready biodegradability" of a chemical is often assessed using standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), like the OECD 301 series. oecd.orgaropha.com A substance is considered readily biodegradable if it shows significant mineralization (conversion to CO2, water, and mineral salts) within a short timeframe in these stringent tests. oecd.org

The long aliphatic chain of decanamide (B1670024) is a feature it shares with fatty amine derivatives. Studies on these compounds have highlighted that factors such as limited bioavailability can complicate ready biodegradability testing. researchgate.netnih.gov For poorly soluble substances, modifications to standard test protocols, such as using lower concentrations or adding a surfactant, may be necessary to obtain reliable results. nih.gov Given the long alkyl chain of N-(Hydroxymethyl)decanamide, its water solubility is expected to be low, which could be a limiting factor in its biodegradation.

The general environmental behavior of amides can vary, with some showing persistence in soil and water. nih.gov The stability of the amide bond itself, which is generally resistant to hydrolysis, can contribute to the persistence of these compounds. wikipedia.org

Table 1: Inferred Biodegradation Potential of this compound

| Parameter | Inferred Outcome for this compound | Rationale |

|---|---|---|

| Ready Biodegradability | Likely not readily biodegradable | The N-hydroxymethyl group may inhibit microbial degradation, as seen in analogous compounds. Low water solubility due to the long alkyl chain could also limit bioavailability. |

| Primary Degradation | Expected to proceed via hydrolysis of the amide bond and oxidation of the alkyl chain. | Common biodegradation pathway for amides and long-chain aliphatic compounds. |

| Mineralization | Likely to be slow. | Inhibition by the N-hydroxymethyl group and potential persistence of the amide structure. |

Environmental Distribution and Transport Parameters

The distribution and transport of a chemical in the environment are governed by its physical and chemical properties, such as its affinity for soil and its potential to accumulate in organisms.

The tendency of a chemical to adsorb to soil and sediment is a critical parameter in determining its mobility in the environment. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com A high Koc value indicates a strong tendency to adsorb to the organic matter in soil and sediment, leading to lower mobility. chemsafetypro.com

For this compound, the long C10 alkyl chain suggests that it will have a significant hydrophobic character. Fatty acid amides and other long-chain aliphatic compounds generally exhibit strong adsorption to soil organic matter. ecetoc.org Therefore, it is expected that this compound will have a high Koc value and be relatively immobile in soil. This would limit its potential to leach into groundwater but could lead to its accumulation in soil and sediment.

Table 3: Estimated Environmental Mobility of this compound

| Parameter | Estimated Value/Classification | Rationale |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | High | The long aliphatic chain is expected to lead to strong partitioning to soil organic carbon. |

| Mobility in Soil | Low | A high Koc value suggests the compound will be strongly adsorbed and not readily mobile. |

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The bioconcentration factor (BCF) is a measure of this potential. wikipedia.org Chemicals with a high BCF are more likely to accumulate in the food chain.

Direct experimental BCF data for this compound are not available. However, data for structurally similar compounds can provide an indication of its bioconcentration potential. For example, N,N-dimethyldecanamide, which also has a ten-carbon chain, has a low estimated BCF. While the N-hydroxymethyl group may slightly increase the polarity of the molecule compared to a simple N-alkyl group, the long aliphatic chain is the primary driver of lipophilicity and thus bioconcentration potential.

Generally, long-chain aliphatic compounds can have a higher potential for bioconcentration. sfu.ca However, factors such as molecular size can sometimes limit uptake by organisms. cefas.co.uk For this compound, a low to moderate bioconcentration potential is anticipated based on the properties of similar long-chain amides.

Table 4: Estimated Bioconcentration Potential of this compound

| Parameter | Estimated Value/Classification | Rationale |

|---|---|---|

| Bioconcentration Factor (BCF) | Low to Moderate | Inferred from data on other long-chain amides. The long alkyl chain suggests some potential for bioconcentration, but this may be limited by other molecular properties. |

| Bioaccumulation Potential | Low to Moderate | Based on the estimated BCF, significant bioaccumulation in the food chain is not expected. |

Atmospheric Fate and Hydroxylation

The atmospheric persistence, transformation, and ultimate fate of this compound are primarily governed by its reactions with photochemically generated oxidants in the troposphere. The principal reactive species responsible for the degradation of organic compounds in the atmosphere is the hydroxyl radical (•OH). nih.gov

The reaction with hydroxyl radicals is anticipated to be the dominant atmospheric loss process for this compound. This reaction typically proceeds via hydrogen abstraction from the various C-H bonds within the molecule or from the N-H and O-H bonds. The presence of a long alkyl chain (decanamide) and a hydroxymethyl group provides multiple sites for •OH attack.

The rate of these reactions determines the atmospheric lifetime of the compound. For instance, the rate coefficients for the reaction of •OH with acetamide (B32628) and N-methyl acetamide at 298 K are (3.5 ± 1.0) x 10⁻¹² and (1.1 ± 0.3) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. sci-hub.se Generally, the atmospheric lifetimes of simple amides are on the order of a single day, suggesting they are dispersed and their secondary products are found in negligible concentrations. nilu.com

The hydroxylation of this compound, initiated by •OH radicals, can lead to the formation of various degradation products. The initial step is the abstraction of a hydrogen atom, forming a carbon-centered, nitrogen-centered, or oxygen-centered radical. This radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). Subsequent reactions of this peroxy radical will determine the final products.

Based on studies of smaller amides, the degradation mechanism can be complex. For example, the photo-oxidation of N-methylformamide and N,N-dimethylformamide leads to products such as methyl isocyanate and N-methylmethanimine. rsc.org The atmospheric photo-oxidation of formamide (B127407) results in isocyanic acid. nilu.com It is plausible that the degradation of this compound could lead to the formation of decyl isocyanate and other oxygenated products.

Table 1: General Atmospheric Reaction Data for Structurally Related Amides

| Compound | Rate Coefficient for Reaction with •OH (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Primary Degradation Products |

| Acetamide | (3.5 ± 1.0) x 10⁻¹² | ~3.3 days | Not specified in detail |

| N-Methyl Acetamide | (1.1 ± 0.3) x 10⁻¹¹ | ~1 day | Not specified in detail |

| N-Methylformamide | (1.3 ± 0.4) x 10⁻¹² exp(3.7 kJ mol⁻¹/(RT)) | ~1 day | Methyl isocyanate, (CHO)₂NH |

| N,N-Dimethylformamide | (5.5 ± 1.7) x 10⁻¹³ exp(6.6 kJ mol⁻¹/(RT)) | ~1 day | CH₃N(CHO)₂ |

Note: Atmospheric lifetimes are estimated based on a global average •OH concentration of 1 x 10⁶ molecules cm⁻³ and are provided for context based on the reactivity of simpler amides.

The atmospheric fate of this compound is expected to follow similar pathways, with the rate of degradation being influenced by the long alkyl chain. The numerous secondary and tertiary C-H bonds in the decyl group are susceptible to hydrogen abstraction by •OH radicals. The subsequent reactions would lead to a cascade of oxidation products, contributing to the formation of secondary organic aerosols (SOA).

Emerging Applications in Research and Industry Excluding Clinical/medical

Chemical Intermediates in Organic Synthesis

The N-hydroxymethyl group imparts significant chemical reactivity to the amide structure, making N-(Hydroxymethyl)decanamide a valuable intermediate in organic synthesis. This functional group serves as a precursor for the formation of highly reactive N-acyliminium ions. These electrophilic species can subsequently react with various nucleophiles, allowing for the construction of more complex molecular architectures.

The N-CH2OH bond is of particular interest, and its characteristics can be correlated with the reactivity of the compound. nih.gov The synthesis of N-(hydroxymethyl) amides can be achieved through the condensation of an amide with formaldehyde (B43269). researchgate.net The general reactivity of amides allows them to be synthesized from more reactive carboxylic acid derivatives like acyl chlorides or anhydrides through nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com this compound, as a derivative, can participate in further reactions. For instance, the hydroxyl group can be acylated or etherified, and the entire N-hydroxymethyl moiety can act as a leaving group or a handle for further functionalization, expanding its utility in the synthesis of novel organic compounds.

Biochemical Probes and Reagents for Biological Systems Studies

Fatty acid amides (FAAs) are a diverse and important class of lipid signaling molecules found in various biological systems, with members like anandamide (B1667382) and oleamide (B13806) being well-known neuromodulators. nih.govnih.govmdpi.com These molecules are involved in a wide array of physiological processes, and their metabolism is tightly regulated by enzymes such as Fatty Acid Amide Hydrolase (FAAH). nih.govrsc.org

This compound can be envisioned as a structural analog of endogenous fatty acid amides. By modifying the amide headgroup with a hydroxymethyl moiety, researchers can create biochemical probes to investigate the interactions between FAAs and their biological targets. nih.gov Such probes are instrumental in:

Enzyme-Substrate Interaction Studies: Using this compound as a substrate analog could help elucidate the binding mechanisms and catalytic activity of enzymes like FAAH. rsc.org

Receptor Binding Assays: As an "orphan" ligand, it could be used to screen for and characterize novel receptors or binding proteins for fatty acid amides. nih.gov

Mapping Metabolic Pathways: Stable or isotopically labeled versions of this compound could be used to trace the metabolic fate of fatty acid amides in cellular or tissue preparations. nih.gov

The development of such chemical probes is crucial for a deeper understanding of the "fatty acid amidome" and its role in biology. nih.govmdpi.com

Functional Materials Development (e.g., Surfactants, Corrosion Inhibitors)

The molecular structure of this compound, featuring a long, nonpolar hydrocarbon tail (the decanoyl group) and a polar head group (the N-hydroxymethylamide), confers amphiphilic properties. This dual nature makes it a candidate for development as a functional material, particularly as a surfactant or a corrosion inhibitor.

Surfactants: Amphiphilic molecules can assemble at interfaces (e.g., oil-water or air-water) to lower surface tension. This property is the basis for applications in detergents, emulsifiers, and foaming agents. The polar N-hydroxymethylamide group can form hydrogen bonds with water, while the C10 alkyl chain provides the necessary hydrophobicity. nih.govgerli.com

Corrosion Inhibitors: Organic molecules, especially those containing heteroatoms like nitrogen and oxygen and long alkyl chains, are effective corrosion inhibitors for metals in acidic environments. nih.gov The mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. nih.govresearchgate.net The amide group and the hydroxyl group in this compound can act as adsorption centers, binding to the metal surface, while the hydrophobic tail forms a dense film that repels water. The effectiveness of such inhibitors often increases with the length of the alkyl chain. researchgate.net

| Property | Relevance to this compound |

| Amphiphilicity | The presence of a hydrophilic N-hydroxymethylamide head and a hydrophobic C10 alkyl tail suggests potential surfactant properties. |

| Adsorption | The nitrogen and oxygen atoms can act as active centers for adsorption onto metal surfaces, indicating potential as a corrosion inhibitor. nih.gov |

| Film Formation | The long alkyl chain can form a protective, hydrophobic layer on surfaces, preventing corrosion. researchgate.net |

Application in Enzymatic Biotransformations

The synthesis of amides using biocatalysts, particularly lipases, is a cornerstone of green chemistry, offering mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods. mdpi.commdpi.com this compound can be both a product of and a substrate for enzymatic biotransformations.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient in catalyzing amidation reactions. mdpi.comacs.org The enzymatic synthesis of this compound could proceed via the reaction between decanoic acid (or its ester) and an appropriate amine precursor under solvent-free or organic solvent conditions. nih.gov Lipases exhibit excellent chemoselectivity, which is particularly valuable when dealing with bifunctional molecules containing both hydroxyl and amino groups, allowing for selective N-acylation. acs.orgnih.gov

Research into lipase-catalyzed synthesis has explored various parameters to optimize amide production, as detailed in the table below.

| Enzyme | Typical Acyl Donor | Typical Nucleophile | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB / Novozym 435) | Carboxylic Acids, Esters | Primary & Secondary Amines | Organic Solvents (e.g., Toluene) or Solvent-Free | High activity and selectivity for amide formation. | acs.orgnih.gov |

| Mucor miehei Lipase (MML) | Vinyl Esters | Alcohols (for transesterification) | Organic Solvents | High enantioselectivity in resolving racemic mixtures. | researchgate.net |

| Pseudomonas fluorescens Lipase (PFL) | Vinyl Acetate (B1210297) | Alcohols | Toluene | Effective in kinetic resolution of chiral intermediates. | mdpi.com |

| Candida rugosa Lipase | Fatty Acid Methyl Esters | Ethylene Diamine | Not specified | Efficient catalysis for synthesizing fatty acid amides. | biorxiv.org |

This biocatalytic approach represents a sustainable method for producing this compound and other valuable fatty acid amides for various industrial applications. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.